

Eilatin: A Marine-Derived Heptacyclic Alkaloid with Antileukemic Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eilatin*

Cat. No.: *B218982*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eilatin is a heptacyclic aromatic alkaloid, a unique and highly symmetrical marine natural product first isolated from the Red Sea purple tunicate *Eudistoma* sp.[1] As a member of the pyridoacridine class of alkaloids, **Eilatin** has garnered significant interest within the scientific community due to its potent biological activities, particularly its promising antileukemic effects. This technical guide provides a comprehensive overview of **Eilatin**, including its chemical and physical properties, biological activities with a focus on its anticancer properties, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

Eilatin is characterized by its rigid, planar heptacyclic structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₂₄ H ₁₂ N ₄ | [2] |
| Molecular Weight | 356.4 g/mol | [2] |
| IUPAC Name | 3,13,16,26-tetrazaheptacyclo[13.11.1.1.1 ^{2,10} .0 ^{4,9} .0 ^{19,27} .0 ^{20,25} .0 ^{14,28}]octacos a-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene | [2] |
| CAS Number | 120154-96-3 | [2] |
| Appearance | Not reported in detail, but pyridoacridine alkaloids are often colored. | |
| Solubility | Not explicitly reported, but likely soluble in organic solvents like DMSO. | |

Biological Activity and Mechanism of Action

The most well-documented biological activity of **Eilatin** is its potent antileukemic effect, specifically against Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[3]

Antileukemic Activity

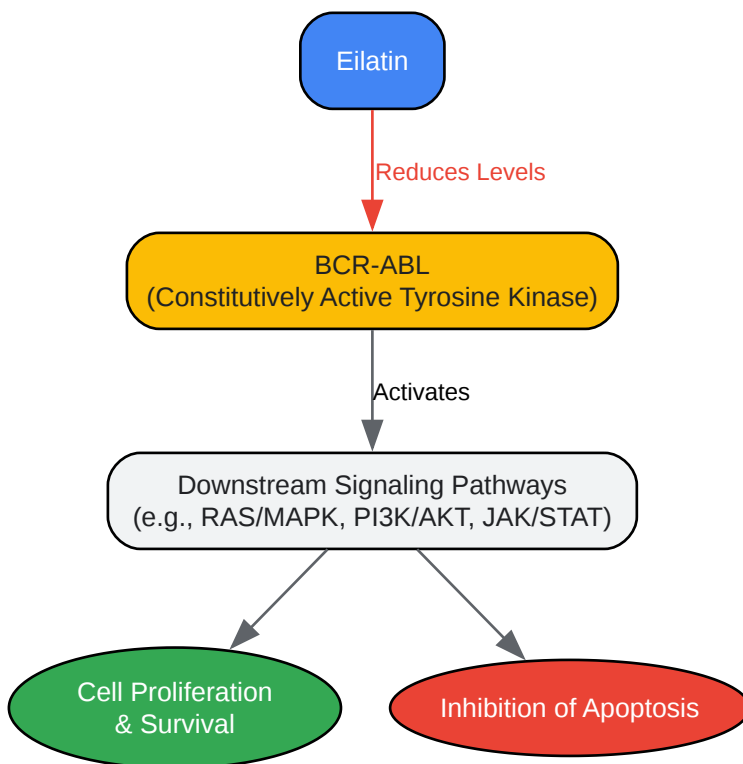
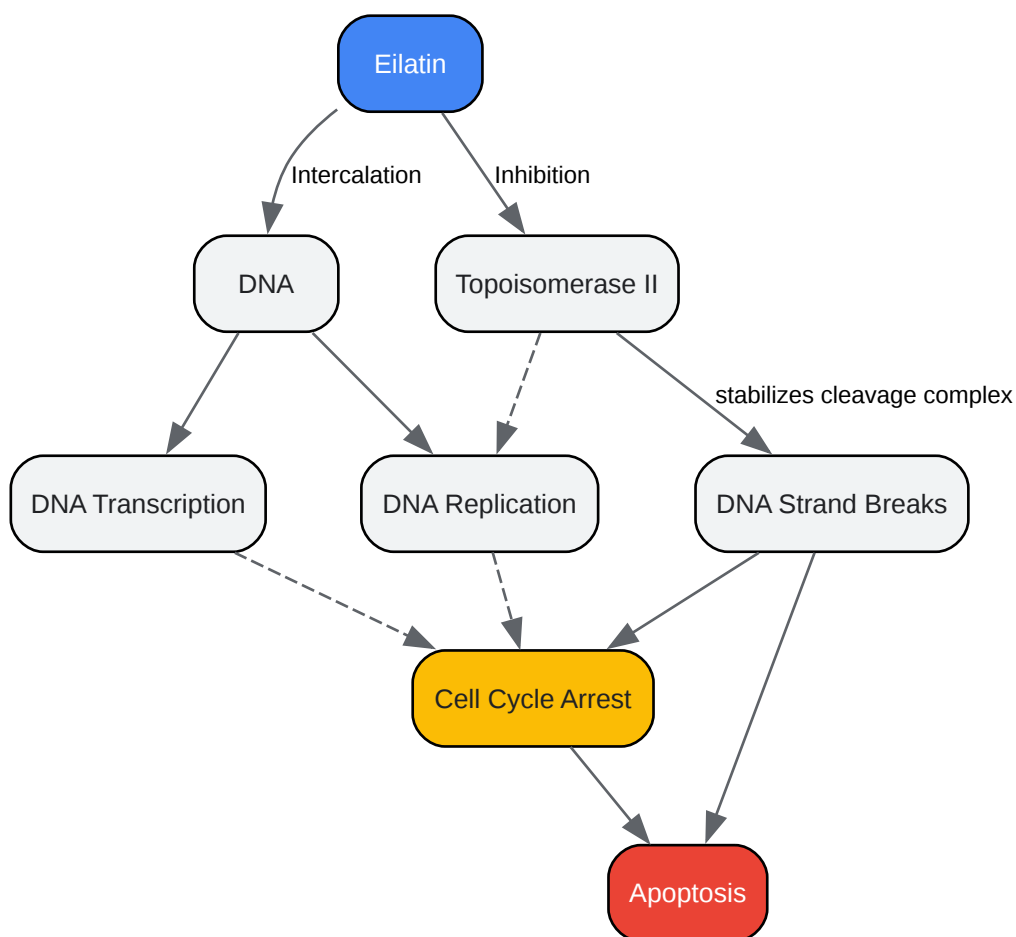
Studies have shown that **Eilatin** inhibits the in vitro proliferation of myeloid progenitor cells (CFU-C) from CML patients in a dose-dependent manner.[3] A key finding is its ability to significantly reduce the levels of the BCR/ABL fusion protein, the hallmark of Ph+ CML, in CD34+ cells.[3]

| Cell Type | Treatment | Effect | Reference |
|--|---|--|-----------|
| CML patient-derived myeloid progenitor cells (CFU-C) | Eilatin (10^{-7} M and 10^{-6} M) for 16 hours | Statistically significant inhibition of proliferation compared to normal progenitor cells. | [3] |
| CML patient-derived CD34+ cells | Eilatin (10^{-7} M) for 16 hours | Marked inhibition of proliferation in liquid culture. | [3] |
| CML patient-derived CD34+ cells | Eilatin (10^{-7} M) for 16 hours | Reduction in BCR/ABL fusion signals from 94.6% to 54.5%. | [3] |

Postulated Mechanisms of Action

While the precise molecular targets of **Eilatin** have not been fully elucidated, its structural similarity to other pyridoacridine alkaloids suggests potential mechanisms of action, including DNA intercalation and inhibition of topoisomerase enzymes.[4][5] These mechanisms are known to induce cell cycle arrest and apoptosis in cancer cells.[4][5][6]

Pyridoacridine alkaloids are known to insert themselves between the base pairs of DNA, a process known as intercalation.[5][7] This can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.[6] Furthermore, these compounds can inhibit the activity of topoisomerases, enzymes that are crucial for resolving DNA topological problems during replication.[4][8] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, which also triggers apoptotic pathways.[9]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrroloquinoline and pyridoacridine alkaloids from marine sources. | Semantic Scholar [semanticscholar.org]
- 2. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 3. Biological activities of pyridoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridinoacridine alkaloids of marine origin: NMR and MS spectral data, synthesis, biosynthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor agents. 100. Inhibition of human DNA topoisomerase II by cytotoxic ether and ester derivatives of podophyllotoxin and alpha-peltatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eilatin: A Marine-Derived Heptacyclic Alkaloid with Antileukemic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b218982#what-is-the-marine-natural-product-eilatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com